molecular formula C12H15N5 B13346713 N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine

Cat. No.: B13346713
M. Wt: 229.28 g/mol
InChI Key: UGVQBZAEDCOXBR-UHFFFAOYSA-N
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Description

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine is a compound of significant interest in various scientific fields. This compound features a pyrimidine ring substituted with an aminophenyl group and two methyl groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through nucleophilic substitution, forming the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high purity and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. The compound’s structure allows it to form stable complexes with metal ions, which can disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine stands out due to its unique combination of an aminophenyl group and dimethylpyrimidine structure. This configuration provides distinct electronic properties and reactivity, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

2-N-(4-aminophenyl)-4-N,4-N-dimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H15N5/c1-17(2)11-7-8-14-12(16-11)15-10-5-3-9(13)4-6-10/h3-8H,13H2,1-2H3,(H,14,15,16)

InChI Key

UGVQBZAEDCOXBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)NC2=CC=C(C=C2)N

Origin of Product

United States

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